molecular formula C8H15NO B6214718 3-(methoxymethyl)-1-azaspiro[3.3]heptane CAS No. 2731008-82-3

3-(methoxymethyl)-1-azaspiro[3.3]heptane

Cat. No.: B6214718
CAS No.: 2731008-82-3
M. Wt: 141.21 g/mol
InChI Key: UFUBBUFBQVBEDP-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1-azaspiro[33]heptane is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)-1-azaspiro[3.3]heptane typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the reaction of a suitable aziridine with a methoxymethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the spirocyclic ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-1-azaspiro[3.3]heptane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Methoxymethyl)-1-azaspiro[3

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the structure of biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and light-emitting devices.

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features.

    6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A derivative used in the synthesis of antibiotic drug candidates.

Uniqueness

3-(Methoxymethyl)-1-azaspiro[3.3]heptane is unique due to its specific methoxymethyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-(methoxymethyl)-1-azaspiro[3.3]heptane can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-methyl-2-pentanone", "paraformaldehyde", "ammonium acetate", "sodium cyanoborohydride", "1,7-dibromoheptane", "methanol", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 4-methyl-2-pentanone with paraformaldehyde in the presence of ammonium acetate to form 4-methyl-2-pentene-1,5-diol.", "Step 2: Reduction of 4-methyl-2-pentene-1,5-diol with sodium cyanoborohydride to form 4-methyl-2-pentene-1,5-diol methoxymethyl ether.", "Step 3: Reaction of 4-methyl-2-pentene-1,5-diol methoxymethyl ether with 1,7-dibromoheptane in the presence of sodium hydroxide to form 3-(methoxymethyl)-1-bromospiro[3.3]heptane.", "Step 4: Reduction of 3-(methoxymethyl)-1-bromospiro[3.3]heptane with sodium cyanoborohydride in the presence of methanol to form 3-(methoxymethyl)-1-azaspiro[3.3]heptane.", "Step 5: Purification of the final product through acid-base extraction and recrystallization." ] }

CAS No.

2731008-82-3

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3-(methoxymethyl)-1-azaspiro[3.3]heptane

InChI

InChI=1S/C8H15NO/c1-10-6-7-5-9-8(7)3-2-4-8/h7,9H,2-6H2,1H3

InChI Key

UFUBBUFBQVBEDP-UHFFFAOYSA-N

Canonical SMILES

COCC1CNC12CCC2

Purity

95

Origin of Product

United States

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